Superior Mpro Inhibition vs. N3
In a direct comparison study, GB111-NH2 was identified as a more potent inhibitor of the SARS-CoV-2 main protease (Mpro) than the established reference inhibitor N3. This finding was based on a quantitative analysis of inhibitory activity [1].
| Evidence Dimension | Relative inhibitory potency against SARS-CoV-2 Mpro |
|---|---|
| Target Compound Data | GB111-NH2 (potency normalized to N3) |
| Comparator Or Baseline | SARS-CoV-2 Mpro inhibitor N3 |
| Quantified Difference | 2.3-fold more potent |
| Conditions | In silico and in vitro experimental validation against Mpro |
Why This Matters
This specific head-to-head quantitative advantage positions GB111-NH2 as a superior lead candidate or tool compound for COVID-19 drug discovery efforts compared to the N3 benchmark.
- [1] Thakur A, et al. Primer for Designing Main Protease (Mpro) Inhibitors of SARS-CoV-2. S-EPMC9235046. View Source
